4-tert-Butyl-3-nitrophenylboronic acid
Overview
Description
4-tert-Butyl-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C₁₀H₁₄BNO₄. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a tert-butyl group at the 4-position and a nitro group at the 3-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary method for synthesizing 4-tert-Butyl-3-nitrophenylboronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)₃) or trimethyl borate (B(OMe)₃). The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing compounds.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: Phenols or quinones.
Reduction: Amines.
Scientific Research Applications
4-tert-Butyl-3-nitrophenylboronic acid is widely used in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Drug Discovery: It is used to synthesize biologically active molecules, such as inhibitors of angiogenesis and biaryl-olefins with antiproliferative activities.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3-nitrophenylboronic acid in chemical reactions primarily involves the formation of a boronate complex. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium complex to form a boronate intermediate, which then undergoes transmetalation to form the desired biaryl product . The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound.
Comparison with Similar Compounds
4-tert-Butyl-3-nitrophenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: Lacks the tert-butyl and nitro substituents, making it less sterically hindered and less electron-withdrawing.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a nitro group, making it electron-donating rather than electron-withdrawing.
3-Nitrophenylboronic Acid: Similar in having a nitro group but lacks the tert-butyl group, making it less sterically hindered.
The unique combination of the tert-butyl and nitro groups in this compound provides distinct steric and electronic properties, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
(4-tert-butyl-3-nitrophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-10(2,3)8-5-4-7(11(13)14)6-9(8)12(15)16/h4-6,13-14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDLCTBTDFIGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)(C)C)[N+](=O)[O-])(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657354 | |
Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871329-54-3 | |
Record name | (4-tert-Butyl-3-nitrophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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